

Application Notes and Protocols: Ethyl 4-(2-oxopropyl)benzoate in Organic Synthesis

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Compound of Interest

Compound Name: Ethyl 4-(2-oxopropyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Ethyl 4-(2-oxopropyl)benzoate** as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocyclic compounds of medicinal interest.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of **Ethyl 4-(2-oxopropyl)benzoate** is essential for its effective application in synthesis.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1]
Molecular Weight	206.24 g/mol	[1]
CAS Number	73013-51-1	[1]
Appearance	Typically a colorless to pale yellow oil or low-melting solid	
Purity	Commonly available at ≥95%	[1]
Solubility	Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.	

Spectroscopic Data (Predicted/Typical Values)

¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm)	Multiplicity	Integration	Assignment
8.05	d, J = 8.4 Hz	2H	Ar-H	
7.30	d, J = 8.4 Hz	2H	Ar-H	
4.39	q, J = 7.1 Hz	2H	-OCH ₂ CH ₃	
3.90	s	2H	-CH ₂ CO-	
2.22	s	3H	-COCH ₃	
1.40	t, J = 7.1 Hz	3H	-OCH ₂ CH ₃	

¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm)	Assignment
205.5	C=O (ketone)	
166.0	C=O (ester)	
141.0	Ar-C	
130.0	Ar-CH	
128.5	Ar-CH	
128.0	Ar-C	
61.2	-OCH ₂ CH ₃	
49.5	-CH ₂ CO-	
29.8	-COCH ₃	
14.3	-OCH ₂ CH ₃	

IR (Infrared)	ν (cm ⁻¹)	Assignment
~1720	C=O stretch (ester)	
~1710	C=O stretch (ketone)	
~1610, ~1500	C=C stretch (aromatic)	
~1275, ~1100	C-O stretch (ester)	

Applications in Heterocyclic Synthesis

Ethyl 4-(2-oxopropyl)benzoate is an excellent precursor for the synthesis of various heterocyclic systems due to its 1,4-dicarbonyl-like structure. The ketone and the ester functionalities can undergo condensation reactions with dinucleophiles to form five- and six-membered rings.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.^{[2][3]} **Ethyl 4-(2-oxopropyl)benzoate** can serve as the 1,4-dicarbonyl equivalent for the preparation of highly functionalized pyrroles.



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Caption: Workflow for the Paal-Knorr synthesis of pyrroles.

Experimental Protocol: Synthesis of Ethyl 4-(5-methyl-2-phenyl-1H-pyrrol-3-yl)benzoate

This protocol describes the synthesis of a substituted pyrrole using **Ethyl 4-(2-oxopropyl)benzoate** and aniline as the primary amine.

Materials:

- **Ethyl 4-(2-oxopropyl)benzoate** (1.0 eq)
- Aniline (1.1 eq)
- Glacial Acetic Acid
- Ethanol
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

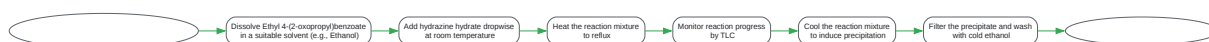
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **Ethyl 4-(2-oxopropyl)benzoate** (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).
- Add aniline (1.1 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the solvents.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure Ethyl 4-(5-methyl-2-phenyl-1H-pyrrol-3-yl)benzoate.

Reactant 1	Reactant 2	Solvent	Temperature	Time (h)	Yield (%)
Ethyl 4-(2-oxopropyl)benzoate	Aniline	Ethanol/Glacial Acetic Acid	Reflux	4-6	75-85 (Est.)
Ethyl 4-(2-oxopropyl)benzoate	Benzylamine	Toluene (with Dean-Stark)	Reflux	6-8	70-80 (Est.)
Ethyl 4-(2-oxopropyl)benzoate	Ammonium Acetate	Glacial Acetic Acid	Reflux	8-12	60-70 (Est.)

Synthesis of Substituted Pyridazines

The reaction of 1,4-dicarbonyl compounds with hydrazine is a fundamental method for the synthesis of pyridazine derivatives.[1][4] **Ethyl 4-(2-oxopropyl)benzoate** can react with hydrazine hydrate to yield substituted pyridazinones, which are important scaffolds in medicinal chemistry.



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Caption: Workflow for the synthesis of pyridazinones.

Experimental Protocol: Synthesis of Ethyl 4-(6-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl)benzoate

This protocol outlines the synthesis of a pyridazinone derivative from **Ethyl 4-(2-oxopropyl)benzoate** and hydrazine hydrate.

Materials:

- **Ethyl 4-(2-oxopropyl)benzoate** (1.0 eq)

- Hydrazine hydrate (1.2 eq)
- Absolute Ethanol
- Glacial Acetic Acid (catalytic amount)

Procedure:

- In a round-bottom flask fitted with a reflux condenser, dissolve **Ethyl 4-(2-oxopropyl)benzoate** (1.0 eq) in absolute ethanol.
- Add a catalytic amount of glacial acetic acid.
- Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 3-5 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration.
- Wash the precipitate with a small amount of cold ethanol and dry under vacuum to yield the desired pyridazinone.

Reactant 1	Reactant 2	Solvent	Catalyst	Temperature	Time (h)	Yield (%)
Ethyl 4-(2-oxopropyl)benzoate	Hydrazine Hydrate	Ethanol	Glacial Acetic Acid	Reflux	3-5	80-90 (Est.)
Ethyl 4-(2-oxopropyl)benzoate	Phenylhydrazine	Ethanol	Glacial Acetic Acid	Reflux	4-6	75-85 (Est.)

Other Potential Synthetic Applications

The versatile structure of **Ethyl 4-(2-oxopropyl)benzoate** opens up possibilities for its use in other named reactions for the synthesis of diverse heterocyclic systems.

- Quinoxaline Synthesis: Condensation with ortho-phenylenediamines can lead to the formation of quinoxaline derivatives.[5]
- Hantzsch Pyridine Synthesis: While not a classical substrate, its dicarbonyl moiety could potentially participate in modified Hantzsch reactions to produce novel pyridine scaffolds.[6]
- Biginelli Reaction: The ketone functionality could react with an aldehyde and urea (or thiourea) to form dihydropyrimidinones.[7]

Further research into these and other multi-component reactions could expand the synthetic utility of **Ethyl 4-(2-oxopropyl)benzoate** in drug discovery and materials science.

Disclaimer: The provided protocols and quantitative data are based on established chemical principles for similar compounds and are intended for guidance. Actual results may vary, and optimization of reaction conditions may be necessary. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.

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